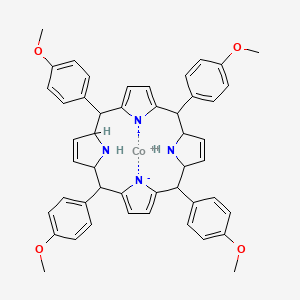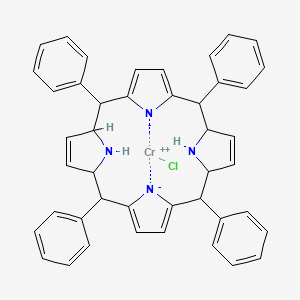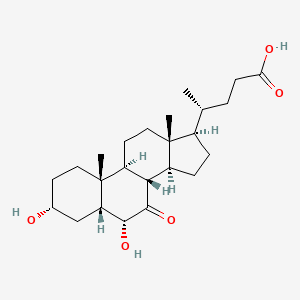
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique photochemical, electrochemical, and catalytic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. One common method is the condensation of pyrrole with an aldehyde derivative, followed by the insertion of cobalt into the porphyrin ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The resulting porphyrin is then metallated with cobalt(II) acetate to form the final complex .
Análisis De Reacciones Químicas
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst for various organic reactions, including the oxidation of organic substratesAdditionally, it is used in the development of sensors and molecular wires due to its unique electrochemical properties .
Mecanismo De Acción
The mechanism of action of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the cobalt ion with the nitrogen atoms in the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparación Con Compuestos Similares
Similar compounds include other cobalt porphyrins and metalloporphyrins with different substituents on the phenyl rings. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 5,10,15,20-tetrakis(4-methylphenyl)porphyrin are structurally similar but have different functional groups that affect their chemical and physical properties. The uniqueness of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its methoxy substituents, which enhance its electron-donating properties and stability .
Propiedades
Fórmula molecular |
C48H46CoN4O4 |
|---|---|
Peso molecular |
801.8 g/mol |
Nombre IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
Clave InChI |
RCDUMZWQGUXLNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)


![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)


![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
